molecular formula C5H5BBrNO2 B156932 2-Bromopyridine-4-boronic acid CAS No. 458532-94-0

2-Bromopyridine-4-boronic acid

Cat. No.: B156932
CAS No.: 458532-94-0
M. Wt: 201.82 g/mol
InChI Key: DFIKFQMGZNTFLI-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-boronic acid is an organic compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2-Bromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of chemically differentiated fragments .

Action Environment

The action of this compound is influenced by environmental factors such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure . These conditions can affect the selectivity and the rate of the SM cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridine-4-boronic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of palladium-catalyzed cross-coupling is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

2-Bromopyridine-4-boronic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

(2-bromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKFQMGZNTFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476679
Record name 2-BROMOPYRIDINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-94-0
Record name 2-BROMOPYRIDINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine-4-boronic acid
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